molecular formula C11H13NO2S B12617233 [(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile CAS No. 918803-96-0

[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile

Katalognummer: B12617233
CAS-Nummer: 918803-96-0
Molekulargewicht: 223.29 g/mol
InChI-Schlüssel: LDKITTFGGLFMDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile is an organic compound with the molecular formula C11H13NO2S. It is a derivative of acetonitrile, where the hydrogen atoms are replaced by a sulfonyl group and a 2,4,6-trimethylphenyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium carbonate, potassium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethyl acetate, tetrahydrofuran, methanol.

Major Products

Wissenschaftliche Forschungsanwendungen

[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of [(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile involves its ability to act as an electrophile in various chemical reactions. The sulfonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The compound’s reactivity is influenced by the presence of the 2,4,6-trimethylphenyl group, which provides steric hindrance and affects the overall reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile is unique due to the presence of both the sulfonyl group and the 2,4,6-trimethylphenyl group. This combination imparts specific reactivity and steric properties that make it valuable in organic synthesis and other applications. The compound’s ability to undergo various chemical reactions and form diverse products highlights its versatility and importance in scientific research .

Eigenschaften

CAS-Nummer

918803-96-0

Molekularformel

C11H13NO2S

Molekulargewicht

223.29 g/mol

IUPAC-Name

2-(2,4,6-trimethylphenyl)sulfonylacetonitrile

InChI

InChI=1S/C11H13NO2S/c1-8-6-9(2)11(10(3)7-8)15(13,14)5-4-12/h6-7H,5H2,1-3H3

InChI-Schlüssel

LDKITTFGGLFMDQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)CC#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.